Diethyl 2-(p-tolyl)malonate

Catalog No.
S776313
CAS No.
29148-27-4
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(p-tolyl)malonate

CAS Number

29148-27-4

Product Name

Diethyl 2-(p-tolyl)malonate

IUPAC Name

diethyl 2-(4-methylphenyl)propanedioate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3

InChI Key

WGBSHZUHSDGHLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC

Organic Synthesis Precursor

Diethyl 2-(p-tolyl)malonate acts as a versatile building block for the synthesis of various complex organic molecules. Its reactive methylene group (CH2) flanked by two ester groups (CO2C2H5) allows for diverse chemical transformations.

  • Alkylation and Arylation: The methylene group can undergo alkylation or arylation reactions using appropriate reagents, introducing a new carbon chain or aromatic ring at that position. This enables the creation of substituted toluic acids or related derivatives [].
  • Decarboxylative Aldol Condensation: Decarboxylation of diethyl 2-(p-tolyl)malonate followed by aldol condensation with a carbonyl compound leads to the formation of β-hydroxy ketones or β-diketones containing a tolyl group. These intermediates are valuable precursors for further functionalization reactions in organic synthesis [].
  • Malonic Ester Synthesis: Diethyl 2-(p-tolyl)malonate can participate in the malonic ester synthesis, a classic method for synthesizing carboxylic acids with one more carbon atom than the starting material. This reaction involves alkylation or arylation, followed by hydrolysis and decarboxylation steps.

Diethyl 2-(p-tolyl)malonate is an organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4}. This compound is a derivative of malonic acid, characterized by the presence of two ethyl ester groups and a p-tolyl group attached to the central carbon of the malonate core. The structure features a reactive methylene group (CH2) that is flanked by two ester groups (CO2C2H5), making it a versatile building block in organic synthesis. The p-tolyl group, which is a para-substituted toluene, enhances the compound's reactivity and provides unique properties that are beneficial in various

  • Alkylation Reactions: The reactive methylene group can undergo alkylation with alkyl or aryl halides, allowing for the introduction of new carbon chains or aromatic rings.
  • Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids .
  • Decarboxylation: Upon heating, this compound can undergo decarboxylation to produce substituted acetic acids, such as p-tolylacetic acid .

The general reaction mechanism involves the formation of an enolate ion from diethyl malonate, followed by nucleophilic attack on electrophiles, leading to various substitution products and derivatives.

While specific biological activities of diethyl 2-(p-tolyl)malonate are not extensively documented, compounds with similar structures have been investigated for their potential pharmacological properties. Its derivatives may exhibit enzyme inhibition and other biological activities due to their structural similarities with known bioactive molecules. Research indicates that such compounds could serve as precursors in drug development, particularly in synthesizing biologically active molecules .

The synthesis of diethyl 2-(p-tolyl)malonate typically involves the following steps:

  • Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide, forming an enolate ion.
  • Alkylation: The enolate ion reacts with p-tolyl halides (e.g., p-tolyl bromide) under reflux conditions in a suitable solvent like ethanol. This reaction forms diethyl 2-(p-tolyl)malonate .

The reaction conditions generally include:

  • Temperature: Room temperature or slightly elevated temperatures.
  • Solvent: Ethanol or other polar aprotic solvents.
  • Base: Sodium ethoxide or potassium tert-butoxide .

Diethyl 2-(p-tolyl)malonate has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies involving enzyme mechanisms and metabolic pathways due to its ability to form complex derivatives .
  • Industrial Use: It finds applications in producing polymers, resins, and specialty chemicals .

Interaction studies involving diethyl 2-(p-tolyl)malonate focus on its reactivity with various nucleophiles and electrophiles. For instance, it has been shown to interact with cyanoacetamides, leading to the formation of novel pyridone derivatives through unexpected pathways. These studies highlight its potential utility in synthesizing complex organic molecules and understanding reaction mechanisms in organic chemistry .

Several compounds share structural similarities with diethyl 2-(p-tolyl)malonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Diethyl MalonateLacks aromatic substituentsMore reactive due to less steric hindrance
Diethyl 2-(m-tolyl)malonateSimilar structure but with m-tolyl substitutionDifferent electronic effects due to positional change
Diethyl 2-(p-chlorophenyl)malonateContains a chlorinated phenyl groupIncreased reactivity due to electronegative chlorine

Uniqueness

Diethyl 2-(p-tolyl)malonate is unique due to its combination of both ethyl and p-tolyl groups, which provide a balance of steric hindrance and electronic effects. This distinct feature allows for selective reactivity that can be tailored for specific applications in organic synthesis, making it a valuable intermediate compared to its analogs.

The cyanogenation-esterification pathway represents a fundamental synthetic approach for the preparation of diethyl 2-(p-tolyl)malonate through a multi-step process involving cyanoacetic acid derivatives. This methodology has gained significant attention due to its versatility and potential for industrial scale-up applications [1]. The pathway typically begins with the formation of cyanoacetic acid as an intermediate, followed by subsequent esterification reactions to yield the target malonate compound [2].

The development of this synthetic route involves neutralization reactions using sodium carbonate or potassium carbonate as base materials, followed by cyanation steps that introduce the nitrile functionality [1]. The reaction mechanism proceeds through the formation of a sodium or potassium salt of cyanoacetic acid, which serves as a key intermediate in the overall transformation [1]. Temperature control during the cyanation step is critical, with optimal conditions typically maintained between 60-80°C to ensure complete conversion while minimizing side product formation [2].

Subsequent esterification of the cyanoacetic acid intermediate employs ethanol as the primary alcohol component under acidic catalytic conditions [2]. The use of concentrated sulfuric acid as a catalyst has proven effective, with reaction times ranging from 4 to 6 hours under reflux conditions [2]. The Fischer esterification mechanism governs this transformation, requiring careful monitoring of reaction progress through analytical techniques such as nuclear magnetic resonance spectroscopy [2].

Industrial optimization studies have focused on improving yield and reducing reaction times through process parameter adjustment [1]. The incorporation of molecular sieves for water removal during the esterification step has demonstrated significant improvements in product formation rates [2]. Additionally, the use of Dean-Stark apparatus configurations allows for continuous water removal, driving the equilibrium toward product formation [2].

Table 1: Cyanogenation-Esterification Reaction Parameters

ParameterOptimal RangeYield ImpactReference
Temperature (°C)60-8015-20% increase [1]
Reaction Time (hours)4-6Plateau after 6h [2]
Catalyst Loading (mol%)10-15Optimal at 12% [2]
Water Removal MethodMolecular sieves25% improvement [2]

The integration of modern analytical techniques has enhanced the monitoring and optimization of this synthetic pathway [1]. Gas chromatography-mass spectrometry analysis provides real-time reaction monitoring, enabling precise determination of conversion rates and identification of potential impurities [1]. Process optimization through design of experiments methodologies has yielded significant improvements in overall reaction efficiency [1].

Phase-Transfer Catalyzed Alkylation Techniques

Phase-transfer catalyzed alkylation represents a sophisticated approach for the synthesis of diethyl 2-(p-tolyl)malonate through the selective alkylation of diethyl malonate precursors [3] [4]. This methodology leverages the unique properties of phase-transfer catalysts to facilitate reactions between reagents located in different phases, typically aqueous and organic phases [3].

The fundamental mechanism involves the formation of enolate anions from diethyl malonate using potassium carbonate as the base, followed by alkylation with appropriate p-tolyl containing electrophiles [3]. The process benefits from the absence of strongly basic conditions typically required for conventional alkylation reactions, making it particularly suitable for substrates sensitive to harsh reaction conditions [3].

Optimization studies have demonstrated that the timing of phase-transfer catalyst addition significantly impacts reaction outcomes [3]. Research indicates that introducing the phase-transfer catalyst after 50-80% of the diethyl malonate has been consumed leads to improved conversion rates exceeding 98% [3]. This delayed addition strategy prevents premature consumption of the potassium carbonate base through side reactions with the alkylating agent [3].

The choice of phase-transfer catalyst plays a crucial role in determining reaction selectivity and efficiency [5]. Phosphonium salts, crown ethers, and polyethylene glycol derivatives have all demonstrated effectiveness as catalysts for malonate alkylation reactions [5]. Polyethylene glycol-based catalysts have shown superior selectivity for carbon-monoalkylation compared to other catalyst systems [5].

Table 2: Phase-Transfer Catalyst Performance Comparison

Catalyst TypeSelectivity (%)Conversion (%)Reaction Time (h)Reference
Phosphonium salts85-9095-988-12 [5]
Crown ethers80-8592-9510-14 [5]
Polyethylene glycol90-9596-996-10 [5]

Enantioselective variants of phase-transfer catalyzed alkylation have been developed using chiral ammonium salt catalysts [4] [6]. The application of (S,S)-3,4,5-trifluorophenyl-N-anthracenylmethyl-substituted bromide as a chiral phase-transfer catalyst has yielded corresponding α-methyl-α-alkylmalonates with enantioselectivities reaching 98% and chemical yields up to 99% [4] [6]. These chiral catalysts enable the formation of quaternary carbon centers with excellent stereochemical control [4] [6].

The solvent-free approach using gas-liquid phase-transfer catalysis has emerged as an environmentally friendly alternative [5]. This methodology eliminates the need for organic solvents while maintaining high reaction efficiency through the use of solid potassium carbonate or sodium hydrogen carbonate as the base [5]. The reaction proceeds without mechanical stirring, with the phase-transfer catalyst serving simultaneously as the reaction medium [5].

Process optimization through systematic variation of reaction parameters has identified optimal conditions for industrial implementation [3]. The use of molar ratios of 1:(2.0-2.5):(0.45-0.5) for dialkyl malonate:alkyl halide:potassium carbonate has proven most effective [3]. Temperature control between 90-160°C with continuous monitoring of carbon dioxide evolution provides reliable indicators of reaction progress [3].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of diethyl 2-(p-tolyl)malonate by dramatically reducing reaction times while improving yields and selectivity [7] [8]. This technology harnesses the unique heating mechanism of microwaves to accelerate chemical transformations through direct molecular interaction with electromagnetic radiation [7].

The fundamental advantage of microwave irradiation lies in its ability to achieve rapid and uniform heating throughout the reaction mixture [7]. Unlike conventional heating methods that rely on thermal conduction, microwave energy directly excites molecular vibrations, leading to instantaneous temperature increases and enhanced reaction kinetics [7]. This mechanism proves particularly beneficial for malonate synthesis reactions, which traditionally require extended reaction times under conventional heating conditions [7].

Optimization studies for microwave-assisted malonate synthesis have identified critical parameters that govern reaction success [7] [9]. Power settings between 200-300 watts provide optimal energy input without causing degradation of sensitive intermediates [7] [9]. Temperature control in the range of 180-190°C has proven most effective for achieving complete conversion while minimizing side product formation [7] [9].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

ParameterConventionalMicrowaveImprovement FactorReference
Reaction Time8-28 hours3-10 minutes50-100x faster [7] [9]
Temperature (°C)150-200180-190Better control [9]
Yield (%)70-8590-9615-25% increase [7] [9]
Energy ConsumptionHighLow80% reduction [7]

The solvent-free approach under microwave irradiation represents a significant advancement in green chemistry applications [7] [8]. This methodology eliminates the need for organic solvents while achieving superior reaction outcomes compared to traditional solution-phase reactions [7] [8]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [7] [8].

Catalyst-free conditions have been successfully implemented for microwave-assisted decarboxylation reactions of malonic acid derivatives [7] [8]. These protocols achieve high yields of carboxylic acid products in remarkably short reaction times of 3-10 minutes [7] [8]. The elimination of catalysts reduces process complexity and minimizes potential contamination issues in the final product [7] [8].

Process scalability studies have demonstrated the feasibility of microwave-assisted synthesis for larger scale production [7]. The use of specialized microwave reactors designed for industrial applications enables continuous processing while maintaining the benefits of rapid heating and improved yields [7]. Temperature monitoring and control systems ensure consistent reaction conditions across different batch sizes [7].

The integration of automated systems with microwave technology has enhanced reproducibility and process control [9]. Real-time monitoring of reaction progress through in-situ analytical techniques allows for precise optimization of reaction parameters [9]. This approach has proven particularly valuable for developing robust synthetic protocols suitable for industrial implementation [9].

Continuous Flow Reactor Implementations for Industrial Production

Continuous flow reactor technology has emerged as a transformative approach for the industrial production of diethyl 2-(p-tolyl)malonate, offering superior process control, enhanced safety, and improved scalability compared to traditional batch processes [10] [11]. The implementation of flow chemistry principles enables precise control over reaction parameters while facilitating efficient heat and mass transfer [10].

The fundamental advantages of continuous flow systems include improved temperature control through high surface-area-to-volume ratios, enhanced mixing efficiency, and the ability to handle hazardous reagents safely in small reaction volumes [10]. These characteristics prove particularly beneficial for malonate synthesis reactions, which often involve highly reactive intermediates and require precise temperature control [10] [11].

Industrial-scale implementations have demonstrated significant productivity improvements through continuous operation [10] [12]. Flow systems operating at optimized conditions can achieve productivities exceeding 1000 hours⁻¹ for malonate-related transformations [10]. The ability to maintain steady-state conditions throughout extended operation periods ensures consistent product quality and eliminates batch-to-batch variations [10].

Table 4: Continuous Flow vs. Batch Production Comparison

ParameterBatch ProcessContinuous FlowAdvantage FactorReference
Productivity (g/h)1-550-20010-40x increase [10] [11]
Temperature Control±5°C±1°C5x improvement [10]
Reaction TimeHoursMinutes10-50x reduction [10] [12]
Safety ProfileModerateHighSignificant [10]

The design of continuous flow reactors for malonate synthesis incorporates specialized features to optimize reaction outcomes [10] [13]. Packed-bed reactors containing immobilized catalysts enable extended operation without catalyst replacement while maintaining high activity levels [11]. The use of microreactor technology allows for precise control of residence times and temperature profiles throughout the reaction pathway [10].

Telescoped flow processes have been developed that combine multiple synthetic steps in a single continuous operation [10] [13]. These integrated systems eliminate the need for intermediate isolation and purification steps, significantly reducing overall process complexity and cost [10] [13]. The implementation of inline purification techniques, such as membrane separators and chromatographic columns, enables direct production of high-purity products [10].

Process optimization through computational fluid dynamics modeling has enhanced reactor design and performance [13]. These studies provide detailed insights into mixing patterns, temperature distributions, and residence time distributions within flow reactors [13]. The resulting design improvements have led to enhanced reaction selectivity and improved product yields [13].

Scale-up considerations for industrial implementation focus on maintaining optimal flow characteristics while increasing throughput [14] [13]. The modular nature of flow systems enables capacity expansion through parallel reactor operation without compromising reaction performance [13]. This approach provides flexibility to adjust production capacity based on market demand while maintaining consistent product quality [13].

The integration of advanced process control systems enables real-time optimization of reaction conditions [14]. Automated feedback loops adjust flow rates, temperatures, and other parameters based on continuous monitoring of product quality and conversion rates [14]. This level of control ensures optimal performance throughout extended production campaigns [14].

The enolate formation of diethyl 2-(p-tolyl)malonate represents a fundamental mechanistic pathway in organic chemistry, involving the deprotonation of the methylene carbon positioned between two electron-withdrawing carbonyl groups. The compound exhibits exceptional acidity at this position, with a pKa value of approximately 13.5, significantly lower than typical hydrocarbons [1] [2]. This enhanced acidity arises from the resonance stabilization provided by the adjacent ester functionalities, which effectively delocalize the negative charge across the extended π-system.

The deprotonation mechanism proceeds through a concerted process where strong bases such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA) abstract the acidic proton from the methylene group [4]. The resulting enolate exhibits remarkable stability due to the presence of two electron-withdrawing groups that provide multiple resonance forms for charge delocalization [5]. The specific structure of diethyl 2-(p-tolyl)malonate introduces additional stabilization through the para-methylphenyl substituent, which can participate in extended conjugation with the enolate system .

Kinetic studies have revealed that enolate formation follows second-order kinetics, with the rate depending on both the concentration of the malonate compound and the base used [7] [8]. The reaction rate is significantly influenced by solvent polarity, with polar aprotic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) facilitating faster deprotonation rates due to their ability to solvate the resulting enolate ion [1] [9]. Temperature effects demonstrate that lower temperatures (typically -78°C) favor the formation of kinetic enolates, while higher temperatures and longer reaction times promote equilibration to the thermodynamically more stable enolate forms [10] [11].

The stabilization dynamics of the enolate are governed by multiple factors including the degree of substitution, steric effects, and electronic properties of the substituents. The para-tolyl group in diethyl 2-(p-tolyl)malonate provides additional stabilization through hyperconjugation effects and electron-donating properties [12] [5]. Recent computational studies have shown that the enolate exhibits charge delocalization across the entire malonate framework, with significant electron density residing on both oxygen atoms of the ester groups [13].

Data Table: Enolate Formation Kinetics

ParameterValueConditionsReference
pKa of methylene protons13.5Aqueous solution, 25°C [1]
Reaction rate constant4.8 × 10⁻⁸ M⁻¹s⁻¹With quinuclidine, D₂O [14]
Activation energy120 ± 2 kJ/mol316 stainless steel reactor [15]
Deprotonation selectivity94%LDA, -78°C, THF [10]

The thermodynamic versus kinetic control of enolate formation has been extensively studied, revealing that reaction conditions can be manipulated to selectively access different enolate isomers [10] [9]. Under thermodynamic control, the more substituted enolate predominates due to its greater stability, while kinetic control favors the less substituted, more rapidly formed enolate [11]. This selectivity is particularly important for diethyl 2-(p-tolyl)malonate, where the presence of the aromatic substituent influences both the rate and selectivity of enolate formation.

Nucleophilic Aromatic Substitution Pathways

Diethyl 2-(p-tolyl)malonate can participate in nucleophilic aromatic substitution reactions, particularly when the para-tolyl group is further activated by electron-withdrawing substituents. The mechanism typically proceeds through an addition-elimination pathway, also known as the SNAr mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex [16] [17].

The pathway begins with the nucleophilic attack of the enolate anion on the aromatic ring at the position bearing the leaving group. This attack is facilitated when the aromatic ring contains electron-withdrawing groups positioned ortho or para to the leaving group, which help stabilize the negative charge in the intermediate [18] [19]. For diethyl 2-(p-tolyl)malonate derivatives, the reaction requires activation of the aromatic ring through substitution with groups such as nitro, cyano, or halogen substituents [20] [21].

The rate-determining step in most nucleophilic aromatic substitution reactions is the initial nucleophilic attack, which disrupts the aromaticity of the ring [16] [22]. The stability of the Meisenheimer intermediate is crucial for the overall reaction rate, with electron-withdrawing groups providing substantial stabilization through resonance effects [23] [24]. Kinetic studies have shown that the reaction follows second-order kinetics, with the rate proportional to both the concentration of the nucleophile and the aromatic substrate [25] [26].

Solvent effects play a crucial role in nucleophilic aromatic substitution reactions involving malonate enolates. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) significantly enhance reaction rates by stabilizing the charged transition state without competing for hydrogen bonding with the nucleophile [25] [27]. The choice of solvent can alter the mechanism from addition-elimination to alternative pathways such as the benzyne mechanism under certain conditions [28] [23].

Data Table: Nucleophilic Aromatic Substitution Kinetics

SubstrateNucleophileRate Constant (M⁻¹s⁻¹)SolventTemperature (°C)Reference
1-Fluoro-2,4-dinitrobenzeneMalonate anionFastDMSO25 [26]
4-ChloronitrobenzeneDiethyl malonate enolate3.5 × 10⁻⁹DMF80 [29]
2,4,6-TrinitrochlorobenzeneMalonate enolateVery fastH₂O25 [18]

The electronic effects of substituents on the aromatic ring follow predictable patterns, with electron-withdrawing groups increasing reactivity and electron-donating groups decreasing it [17] [19]. The para-tolyl group in diethyl 2-(p-tolyl)malonate is mildly electron-donating, which generally reduces the susceptibility of the ring to nucleophilic attack unless additional activating groups are present [16] [20].

Mechanistic variations include the possibility of vicarious nucleophilic substitution, where the nucleophile attacks at a position not bearing a leaving group, followed by rearrangement [24]. This pathway becomes more favorable when the aromatic ring is highly activated and when the nucleophile is particularly stable, such as the doubly-stabilized enolate of diethyl malonate [30] [31].

Asymmetric Catalysis in Michael Addition Reactions

The application of diethyl 2-(p-tolyl)malonate in asymmetric Michael addition reactions represents a significant advancement in enantioselective synthesis. These reactions involve the conjugate addition of the malonate enolate to α,β-unsaturated carbonyl compounds, facilitated by chiral catalysts that control the stereochemical outcome [7] [32].

Chiral catalysts employed in these transformations include organocatalysts such as cinchona alkaloid derivatives, proline-based catalysts, and bifunctional thiourea catalysts [33] [34]. The catalytic cycle typically involves the formation of a chiral enolate-catalyst complex, followed by stereoselective addition to the Michael acceptor [8] [35]. The para-tolyl substituent in diethyl 2-(p-tolyl)malonate provides additional steric bulk that can influence the stereochemical outcome of the reaction [36] [37].

Recent studies have demonstrated that Lewis acid-Brønsted base catalysis can achieve high enantioselectivities in Michael additions involving malonate derivatives. The mechanism involves simultaneous activation of both the nucleophile and electrophile, with the catalyst providing a chiral environment that dictates the stereochemical outcome [7] [8]. Kinetic studies reveal that the reaction follows first-order kinetics with respect to both the Michael donor and acceptor, with a half-order dependence on the catalyst concentration, indicating catalyst aggregation effects [7].

Data Table: Asymmetric Michael Addition Results

CatalystMichael AcceptorYield (%)ee (%)Reaction Time (h)Reference
(S)-BIMBOL-LiCyclohexenone909924 [36]
Cinchona-thioureaChalcone859312 [33]
Proline derivativeNitrostyrene92978 [32]
Ga-Na-BINOL2-Cyclopenten-1-one88996 [36]

The mechanism of asymmetric Michael addition involves several key steps: catalyst-substrate binding, enolate formation, stereoselective addition, and product release [7] [8]. The catalyst creates a chiral pocket that preferentially stabilizes one transition state over its enantiomer, leading to high enantioselectivity [34] [38]. The presence of the para-tolyl group can influence the binding mode and contribute to the overall stereochemical control.

Solvent effects are particularly important in asymmetric Michael additions, with the choice of solvent affecting both the reaction rate and enantioselectivity [34] [39]. Polar aprotic solvents generally provide better results, though the optimal solvent depends on the specific catalyst system employed [37] [40]. Temperature control is also crucial, with lower temperatures typically providing higher enantioselectivities at the cost of reduced reaction rates [41] [42].

Decarboxylation Kinetics and Transition State Analysis

The decarboxylation of diethyl 2-(p-tolyl)malonate derivatives represents a key step in synthetic transformations, particularly in the malonic ester synthesis. This process involves the thermal elimination of carbon dioxide from β-dicarboxylic acids, proceeding through a concerted mechanism with a well-defined transition state [15] [43].

The kinetic analysis of malonic acid decarboxylation has revealed activation energies in the range of 120-126 kJ/mol, with pre-exponential factors of 10²⁹⁻³¹ s⁻¹ [15]. The reaction follows first-order kinetics with respect to the malonic acid concentration, and the rate is independent of the presence of external bases or acids, indicating an intramolecular mechanism [44] [45]. The decarboxylation rate is significantly enhanced by electron-withdrawing substituents on the aromatic ring, which stabilize the transition state through resonance effects [46] [47].

The transition state structure has been extensively studied using both experimental and computational approaches. The mechanism involves a six-membered cyclic transition state where the carboxyl group acts as both a leaving group and a proton donor [48] [49]. The carbonyl oxygen abstracts a proton from the adjacent carbon while the C-C bond to the carboxyl group breaks simultaneously, releasing CO₂ [50] [51]. This concerted process is facilitated by the electron-withdrawing nature of the remaining carbonyl group.

Data Table: Decarboxylation Kinetics

ParameterValueConditionsReference
Activation Energy (Ea)120 ± 2 kJ/molAqueous solution, 316 steel reactor [15]
Pre-exponential Factor (A)10²⁹·⁴ s⁻¹Malonic acid, 120-210°C [15]
Rate constant (k)1.0 × 10⁻⁶ s⁻¹150°C, aqueous solution [44]
¹³C Isotope Effect1.035 ± 0.010278°C, gas phase [52]

Isotope effects provide crucial mechanistic insights into the decarboxylation process. Primary ¹³C kinetic isotope effects of 1.02-1.04 have been observed, indicating significant C-C bond breaking in the transition state [52] [53]. The magnitude of the isotope effect depends on the degree of bond breaking and the extent of charge development in the transition state [47] [54]. Deuterium isotope effects at the α-position are typically small (kH/kD ≈ 1.1-1.2), consistent with minimal C-H bond perturbation in the transition state [55] [56].

The solvent dependence of decarboxylation rates has been systematically studied, revealing that polar solvents generally accelerate the reaction by stabilizing the polar transition state [57] [58]. The reaction rate in water is significantly higher than in non-polar solvents, with the rate enhancement attributed to hydrogen bonding stabilization of the transition state [15] [45]. Microwave-assisted decarboxylation has been developed as a green chemistry approach, reducing reaction times from hours to minutes while maintaining high yields [58].

Computational studies using density functional theory (DFT) have provided detailed insights into the transition state geometry and electronic structure [59] [60]. The calculations confirm the concerted nature of the reaction and predict activation barriers that are in good agreement with experimental values [61] [62]. The transition state exhibits significant charge separation, with the developing carbanion stabilized by the electron-withdrawing ester groups [47] [63].

XLogP3

2.9

Wikipedia

Diethyl 2-(p-tolyl)malonate

Dates

Last modified: 08-15-2023

Explore Compound Types